molecular formula C21H17BrN2O5S B423258 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

Cat. No.: B423258
M. Wt: 489.3g/mol
InChI Key: JPKCUNFDYGHOLM-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydrazinylidene moiety, and a methoxyphenyl benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, including the formation of the hydrazinylidene linkage and the introduction of the bromophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow processes to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazinylidene moiety, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce hydrazine derivatives, and substitution can result in various substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound’s pharmacological properties are studied to determine its potential as a therapeutic agent. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate
  • 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H17BrN2O5S

Molecular Weight

489.3g/mol

IUPAC Name

[2-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-6-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H17BrN2O5S/c1-28-19-12-6-8-16(14-23-24-21(25)15-7-5-9-17(22)13-15)20(19)29-30(26,27)18-10-3-2-4-11-18/h2-14H,1H3,(H,24,25)/b23-14+

InChI Key

JPKCUNFDYGHOLM-OEAKJJBVSA-N

SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC(=CC=C3)Br

Isomeric SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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